molecular formula C14H15N3O5S B15180687 4-Hydroxy-3-((2-methoxy-4-(N-methylamino)phenyl)azo)benzenesulphonic acid CAS No. 87730-54-9

4-Hydroxy-3-((2-methoxy-4-(N-methylamino)phenyl)azo)benzenesulphonic acid

Cat. No.: B15180687
CAS No.: 87730-54-9
M. Wt: 337.35 g/mol
InChI Key: PHDPCJSXHZUANI-UHFFFAOYSA-N
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Description

4-Hydroxy-3-((2-methoxy-4-(N-methylamino)phenyl)azo)benzenesulphonic acid is an organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo group (-N=N-) which links two aromatic rings, contributing to its stability and color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-((2-methoxy-4-(N-methylamino)phenyl)azo)benzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxy-4-(N-methylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulphonic acid under alkaline conditions to form the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium salt and optimize the coupling efficiency. The final product is purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-((2-methoxy-4-(N-methylamino)phenyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium dithionite or zinc in acidic medium.

    Substitution: Concentrated sulfuric acid for sulfonation; nitric acid for nitration.

Major Products Formed

    Oxidation: Nitro derivatives of the aromatic rings.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

4-Hydroxy-3-((2-methoxy-4-(N-methylamino)phenyl)azo)benzenesulphonic acid has diverse applications in scientific research:

    Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textile, leather, and paper industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The aromatic rings can also participate in π-π interactions, contributing to the compound’s binding affinity with different substrates.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-((2-methoxyphenyl)azo)benzenesulphonic acid
  • 4-Hydroxy-3-((2-methylphenyl)azo)benzenesulphonic acid
  • 4-Hydroxy-3-((2-chlorophenyl)azo)benzenesulphonic acid

Uniqueness

4-Hydroxy-3-((2-methoxy-4-(N-methylamino)phenyl)azo)benzenesulphonic acid is unique due to the presence of the N-methylamino group, which enhances its solubility and stability compared to other similar compounds. This structural feature also contributes to its distinct color properties, making it a preferred choice in dye applications.

Properties

CAS No.

87730-54-9

Molecular Formula

C14H15N3O5S

Molecular Weight

337.35 g/mol

IUPAC Name

4-hydroxy-3-[[2-methoxy-4-(methylamino)phenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C14H15N3O5S/c1-15-9-3-5-11(14(7-9)22-2)16-17-12-8-10(23(19,20)21)4-6-13(12)18/h3-8,15,18H,1-2H3,(H,19,20,21)

InChI Key

PHDPCJSXHZUANI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)OC

Origin of Product

United States

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